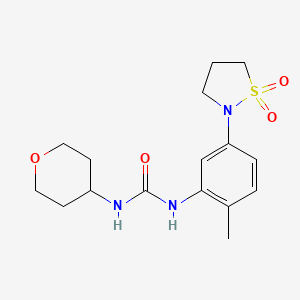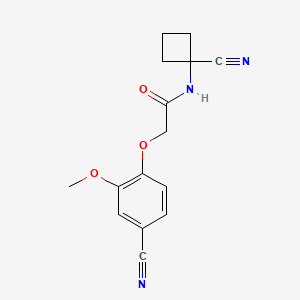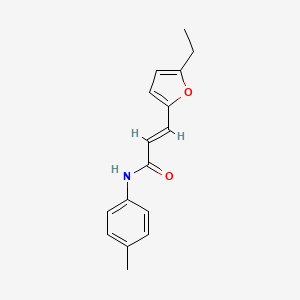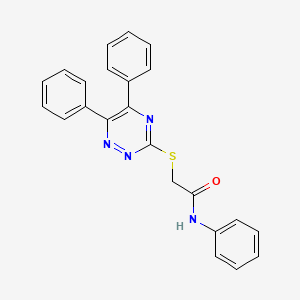
5-(2-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol, also known as CPMT, is an organosulfur compound that has been gaining attention due to its potential applications in scientific research and in the laboratory. CPMT is a member of the triazole family, which are heterocyclic compounds that are composed of three carbon atoms and three nitrogen atoms. CPMT is an important compound because it is a useful reagent for the synthesis of other compounds, and it has a wide range of applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Triazole derivatives have been extensively studied for their biological activities. For example, novel heterocyclic compounds derived from triazole acetohydrazides were investigated for their lipase and α-glucosidase inhibition activities. These compounds showed promising anti-lipase and anti-α-glucosidase activities, indicating potential applications in treating diseases related to these enzymes, such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Corrosion Inhibition
Triazole derivatives have also been explored as corrosion inhibitors for various metals in acidic media. Their effectiveness in protecting metals from corrosion was attributed to the formation of protective layers on metal surfaces, significantly reducing the corrosion rate. The adsorption of these inhibitors on metal surfaces followed Langmuir's adsorption isotherm, highlighting their potential in industrial applications where metal corrosion is a concern (Elbelghiti, Karzazi, Dafali, Hammouti, Bentiss, Obot, Bahadur, & Ebenso, 2016).
Materials Science
In the field of materials science, triazole derivatives have been synthesized and investigated for their physicochemical properties, including their potential as inhibitors for mild steel corrosion in acid media. The detailed study on the adsorption behavior of these compounds provides insights into their interaction with metal surfaces, which is crucial for developing new materials with improved corrosion resistance (Li, He, Pei, & Hou, 2007).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-17-8-4-7-16-11(14-15-12(16)18)9-5-2-3-6-10(9)13/h2-3,5-6H,4,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKKQODMZQGYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NNC1=S)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 1-isopropyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2741623.png)

![1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2741628.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2741632.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)



![1-(3,4-difluorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2741638.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2741642.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide](/img/structure/B2741643.png)

![2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2741645.png)